1-[2-(3-methylphenoxy)ethyl]-2-(piperidin-1-ylmethyl)-1H-benzimidazole
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Overview
Description
1-[2-(3-METHYLPHENOXY)ETHYL]-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-METHYLPHENOXY)ETHYL]-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Etherification: The 3-methylphenoxyethyl group is introduced via an etherification reaction, where 3-methylphenol is reacted with an appropriate alkylating agent.
Piperidine Substitution: The piperidine moiety is introduced through a nucleophilic substitution reaction, where the benzimidazole derivative is reacted with piperidine in the presence of a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-METHYLPHENOXY)ETHYL]-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and phenoxyethyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce reduced benzimidazole derivatives .
Scientific Research Applications
1-[2-(3-METHYLPHENOXY)ETHYL]-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications, including:
Medicinal Chemistry: Used in the development of therapeutic agents for various diseases, including antimicrobial, antiviral, and anticancer agents.
Biological Studies: Employed in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: Utilized as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(3-METHYLPHENOXY)ETHYL]-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazole.
Phenoxyethyl Derivatives: Compounds containing the phenoxyethyl group, such as 4-(2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl)benzenesulfonamide.
Uniqueness
1-[2-(3-METHYLPHENOXY)ETHYL]-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C22H27N3O |
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Molecular Weight |
349.5 g/mol |
IUPAC Name |
1-[2-(3-methylphenoxy)ethyl]-2-(piperidin-1-ylmethyl)benzimidazole |
InChI |
InChI=1S/C22H27N3O/c1-18-8-7-9-19(16-18)26-15-14-25-21-11-4-3-10-20(21)23-22(25)17-24-12-5-2-6-13-24/h3-4,7-11,16H,2,5-6,12-15,17H2,1H3 |
InChI Key |
PFJCAMDWFZWLMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2CN4CCCCC4 |
Origin of Product |
United States |
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